N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Molecular Synthesis and Process Development
A scalable and facile synthetic process was established for compounds structurally related to N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide, focusing on Rho kinase inhibitors under investigation for central nervous system disorders. This process involved acylation, deprotection, and salt formation from 4-aminopyridine and N,N′-carbonyldiimidazole, providing a streamlined method for production of these compounds with high purity (Wei et al., 2016).
Pharmaceutical Research and Development
The compound's relevance in the pharmaceutical industry is highlighted by its inclusion in patents for novel compounds with potential therapeutic applications. For instance, patents reflect its utility as a part of pharmaceutical formulations, specifically as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, indicating its significance in drug development and potential therapeutic applications (Habernickel, 2001).
Chemical and Biological Studies
Comprehensive research on related chemical structures involves the synthesis, characterization, and evaluation of derivatives for various biological activities. For example, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents reflect the broader scope of research activities surrounding these compounds (Jadhav et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence . They catalyze a post-translational modification that is crucial for the function of various enzyme systems within the bacterial cell .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the bacterial enzyme, thereby thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTase by the compound affects the secondary metabolism of bacteria . The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This suggests that the compound interferes with the biochemical pathways that rely on the activity of PPTase.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied in vitro and in vivo
Result of Action
The result of the compound’s action is the attenuation of bacterial growth . By inhibiting the activity of PPTase, the compound disrupts essential biochemical pathways in the bacteria, leading to a decrease in bacterial cell viability .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation
Properties
IUPAC Name |
N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3S/c20-19(21,22)13-1-2-15(23-9-13)26-4-6-27(7-5-26)17(29)14-10-30-18(24-14)25-16(28)12-3-8-31-11-12/h1-3,8-11H,4-7H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRVQQZOXAKTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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